Orthogonal Reactivity: Sequential C–I and C–S Functionalization
Unlike monofunctional iodobenzenes (e.g., iodobenzene, 2-iodotoluene) or simple aryl sulfoxides (e.g., phenyl methyl sulfoxide) which provide only a single reactive handle, 1-iodo-2-(methylsulfinyl)benzene enables iterative catalytic cross-coupling via sequential functionalization at the C–I and C–S bonds [1]. The sulfinyl group serves as a directing group for palladium-catalyzed C–H iodination at the ortho-position of phenyl sulfoxides, and the resulting ortho-iodo sulfoxide products can undergo further catalytic cross-coupling at the expense of both the C–I and C–S bonds, providing a dual-handle synthetic platform [1]. In contrast, analogs such as 2-iodotoluene lack the sulfinyl directing capability and cannot participate in this sequential C–H functionalization/cross-coupling sequence .
| Evidence Dimension | Number of sequential cross-coupling handles available |
|---|---|
| Target Compound Data | Two distinct reactive sites — C–I bond for cross-coupling; C–S bond for further iterative cross-coupling following C–H iodination |
| Comparator Or Baseline | Iodobenzene: One reactive site (C–I bond only); 2-Iodotoluene: One reactive site (C–I bond only); Phenyl methyl sulfoxide: One functional group (sulfinyl only) |
| Quantified Difference | Target compound offers orthogonal reactivity not present in monofunctional comparators |
| Conditions | Palladium catalysis; C–H iodination at ortho-position followed by iterative cross-coupling |
Why This Matters
Procurement of this dual-functional scaffold reduces the number of synthetic steps and intermediate isolations required for complex aryl framework construction.
- [1] Saito H, Yamamoto K, Sumiya Y, Liu LJ, Nogi K, Maeda S, Yorimitsu H. Palladium-Catalyzed C−H Iodination of Arenes by Means of Sulfinyl Directing Groups. Chemistry — An Asian Journal. 2020;15(16):2442-2446. View Source
